molecular formula C12H11N3O B13535474 5-Amino-3-(1-methyl-6-indolyl)isoxazole

5-Amino-3-(1-methyl-6-indolyl)isoxazole

Cat. No.: B13535474
M. Wt: 213.23 g/mol
InChI Key: BQHJPMSCFKGJQI-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole and an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized via Fischer indole synthesis, while the oxazole ring can be formed through cyclodehydration reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .

Chemical Reactions Analysis

3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxazole ring, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Scientific Research Applications

3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-6-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other known tubulin inhibitors like colchicine .

Comparison with Similar Compounds

Similar compounds include other indole-oxazole derivatives, such as:

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-(1-methylindol-6-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H11N3O/c1-15-5-4-8-2-3-9(6-11(8)15)10-7-12(13)16-14-10/h2-7H,13H2,1H3

InChI Key

BQHJPMSCFKGJQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

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